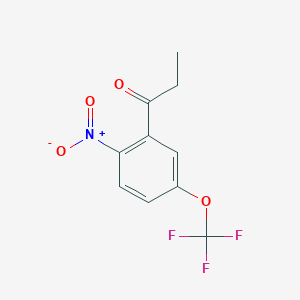
1-Ethyl-2-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-phenoxybenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an ethyl group at the first position and a phenoxy group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenoxybenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of an intermediate carbocation, which then reacts with the phenol to form the desired product.
Williamson Ether Synthesis: This method involves the reaction of phenol with ethyl bromide in the presence of a strong base such as sodium hydroxide (NaOH). The phenoxide ion formed in situ reacts with the ethyl bromide to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimization of reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. This reaction can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene ring. Common reagents include nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Nitro, bromo, and sulfonic acid derivatives
Applications De Recherche Scientifique
1-Ethyl-2-phenoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research into the biological activity of this compound and its derivatives has shown potential applications in drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds for the development of new pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals, including fragrances, dyes, and polymers. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-phenoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy group can participate in hydrogen bonding or hydrophobic interactions, while the ethyl group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-phenoxybenzene can be compared with other similar compounds, such as:
1-Methyl-2-phenoxybenzene: This compound has a methyl group instead of an ethyl group. The difference in alkyl chain length can affect the compound’s reactivity and physical properties.
2-Phenoxyethanol: This compound has a hydroxyl group instead of an ethyl group. The presence of the hydroxyl group can significantly alter the compound’s chemical behavior and applications.
2-Phenoxytoluene: Similar to this compound, but with a tolyl group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
54852-74-3 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-ethyl-2-phenoxybenzene |
InChI |
InChI=1S/C14H14O/c1-2-12-8-6-7-11-14(12)15-13-9-4-3-5-10-13/h3-11H,2H2,1H3 |
Clé InChI |
OZULZIWPUGFZCY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


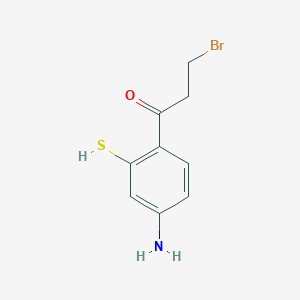
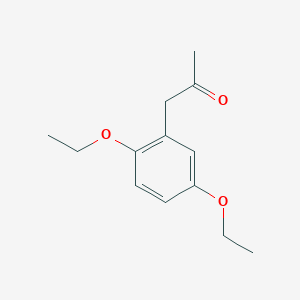
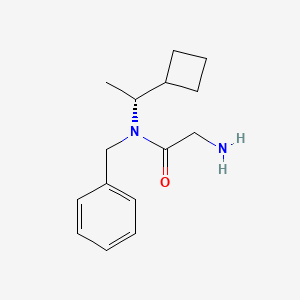
![Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)
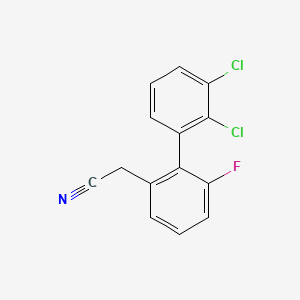
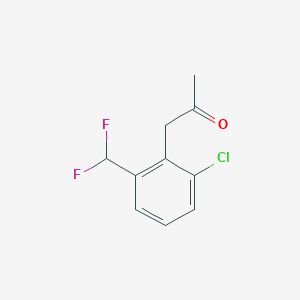
![4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14059656.png)
![4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14059661.png)
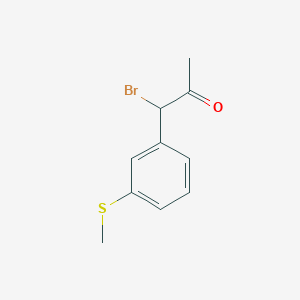
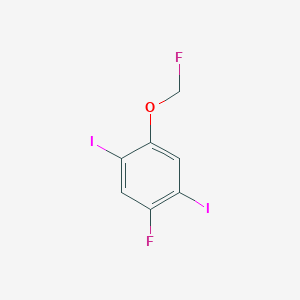
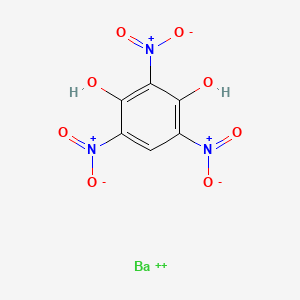
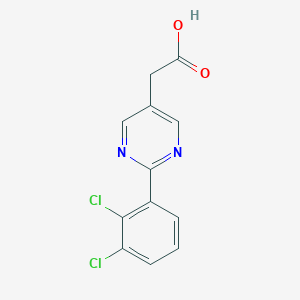
![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
